molecular formula C2H6BBr3S B1587412 Tribromoborane-methyl sulfide CAS No. 29957-59-3

Tribromoborane-methyl sulfide

Cat. No. B1587412
CAS RN: 29957-59-3
M. Wt: 312.66 g/mol
InChI Key: NCVLHAUANAMSTL-UHFFFAOYSA-N
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Description

Tribromoborane-methyl sulfide (TBMBS) is a chemical compound composed of boron, sulfur, and three bromine atoms. It is a colorless liquid with a pungent odor and a melting point of 8°C. TBMBS is a unique compound due to its unique reactivity and wide range of applications. It has been used in a variety of scientific research applications, such as organic synthesis, catalysis, and materials science. Additionally, it has been found to have biochemical and physiological effects on living organisms. In

Scientific Research Applications

  • Analytical Measurement of Hydrogen Sulfide Pools : A study by Shen et al. (2012) describes a protocol for measuring specific hydrogen sulfide (H₂S) pools in biological specimens using the monobromobimane method coupled with RP-HPLC. This method involves selective liberation, trapping, and derivatization of H₂S, allowing accurate measurement of biologically active H₂S pools (Shen et al., 2012).

  • Structure and Properties of Brominated Compounds : Sasamori et al. (2005) synthesized a 1,2-dibromodigermene and studied its structure, properties, and reactions with elemental sulfur. This research provides insight into the behavior of brominated compounds in the presence of sulfur, potentially relevant to the chemistry of tribromoborane-methyl sulfide (Sasamori et al., 2005).

  • Catalytic Methylene Transfer to Aldehydes : Piccinini et al. (2010) explored sulfides as catalysts for sulfonium-ylide-mediated methylene transfer to aldehydes, indicating the reactivity of sulfide-based systems in catalytic cycles and their potential for synthetic applications (Piccinini et al., 2010).

  • Synthesis of Amides and Esters via Triacyloxyboranes : Huang et al. (2007) reported the use of borane-methyl sulfide complex to activate carboxylic acids, forming triacyloxyboranes that react with various nucleophiles. This study showcases the utility of borane-methyl sulfide complexes in organic synthesis, particularly in the formation of amides and esters (Huang et al., 2007).

properties

IUPAC Name

tribromo(dimethylsulfonio)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVLHAUANAMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400389
Record name Tribromoborane-methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tribromoborane-methyl sulfide

CAS RN

29957-59-3
Record name Tribromoborane-methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron tribromide dimethyl sulfide complex
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tribromoborane-methyl sulfide
Reactant of Route 2
Tribromoborane-methyl sulfide

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